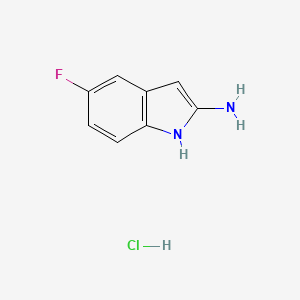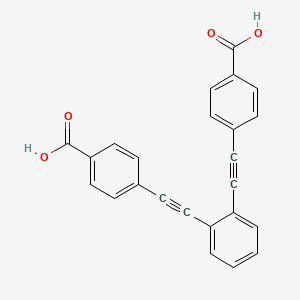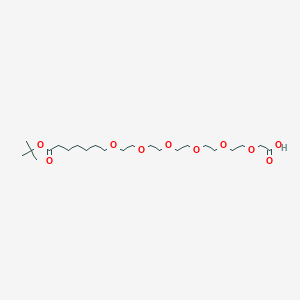
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is a heterobifunctional, PEGylated crosslinker. This compound features a carboxyl group at one end and a t-butyl protected carboxylic acid at the other, exhibiting both hydrophobic and hydrophilic moieties. It is primarily used in biological applications, particularly in the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves the incorporation of PEGylated crosslinkers. The synthetic route typically includes the protection of carboxyl groups and the introduction of hydrophobic and hydrophilic moieties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of small molecules and conjugates.
Biology: The compound is utilized in bioconjugation processes to link biomolecules.
Medicine: It is incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.
Wirkmechanismus
The mechanism of action of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves its role as a linker in bioconjugation processes. The carboxyl group at one end and the t-butyl protected carboxylic acid at the other allow it to form stable linkages with various biomolecules. This enables the compound to facilitate targeted protein degradation by linking small molecules or biomolecules to specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is unique due to its heterobifunctional nature and PEGylation. Similar compounds include:
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Features a carboxyl group at one end and an alkyne at the other.
2-(2-(Oct-7-yn-1-yloxy)ethoxy)acetic acid: Contains an alkyne and carboxylic acid functional groups.
6-(2-(2-(Oct-7-yn-1-yloxy)ethoxy)ethoxy)hexanoic acid: Exhibits similar PEGylation and functional groups.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C23H44O10 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C23H44O10/c1-23(2,3)33-22(26)8-6-4-5-7-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21(24)25/h4-20H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
PCSGULLBSUBQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


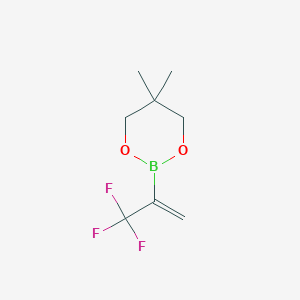


![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)

![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
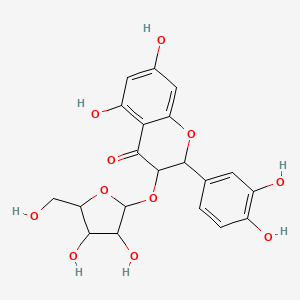
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

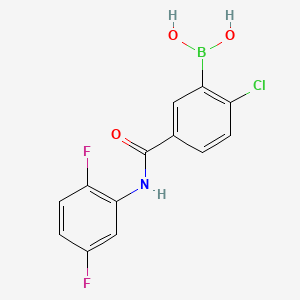
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
